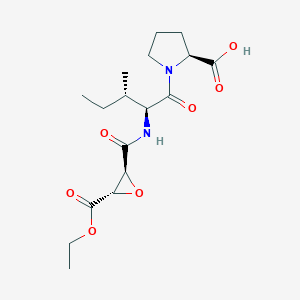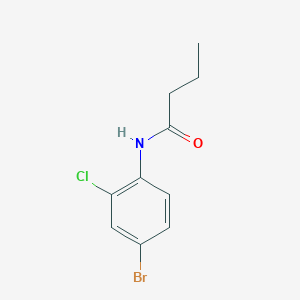
5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine (BrUTP) is a modified nucleotide that has been widely used in scientific research for various applications. BrUTP is a uridine analog that contains a sulfur atom in the 4'-position of the ribose ring and a bromine atom in the 2-position of the vinyl group. This modification provides BrUTP with unique properties that make it a valuable tool for studying RNA transcription and processing.
Mécanisme D'action
5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine is incorporated into RNA during transcription by RNA polymerase. The bromine atom in the 2-position of the vinyl group can form a covalent bond with the active site of RNA polymerase, which allows for efficient incorporation of this compound into RNA. The sulfur atom in the 4'-position of the ribose ring can also form a hydrogen bond with the phosphate backbone of RNA, which stabilizes the RNA structure.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on RNA transcription and processing, making it a useful tool for studying RNA dynamics. However, high concentrations of this compound can inhibit RNA polymerase activity and affect RNA stability. Therefore, it is important to use appropriate concentrations of this compound in experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine is its ability to label RNA in live cells without affecting RNA transcription and processing. This allows for the study of RNA dynamics in real-time. However, this compound labeling is limited by the availability of RNA polymerase, which can vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the use of 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine in scientific research. One direction is the development of new labeling techniques that allow for the specific labeling of RNA subpopulations. Another direction is the use of this compound in combination with other labeling techniques to study RNA-protein interactions. Additionally, this compound can be used in combination with other modified nucleotides to study RNA structure and function.
Méthodes De Synthèse
5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine can be synthesized through a multistep process that involves the modification of uridine. The first step involves the protection of the 5'-hydroxyl group of uridine with a tert-butyldimethylsilyl (TBDMS) group. The second step involves the bromination of the 2-position of the vinyl group using N-bromosuccinimide (NBS). The third step involves the removal of the TBDMS group using tetrabutylammonium fluoride (TBAF) to yield this compound.
Applications De Recherche Scientifique
5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine has been used extensively in scientific research for various applications. One of the most common applications is in RNA labeling and imaging. This compound can be incorporated into RNA during transcription, and the labeled RNA can be visualized using fluorescence microscopy. This technique has been used to study RNA localization, trafficking, and turnover.
Propriétés
Numéro CAS |
134699-93-7 |
|---|---|
Formule moléculaire |
C11H13BrN2O4S |
Poids moléculaire |
349.2 g/mol |
Nom IUPAC |
5-[(E)-2-bromoethenyl]-1-[4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13BrN2O4S/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,4,7-9,15-16H,3,5H2,(H,13,17,18)/b2-1+ |
Clé InChI |
MHIWAWLDGNOCRU-OWOJBTEDSA-N |
SMILES isomérique |
C1C(C(SC1N2C=C(C(=O)NC2=O)/C=C/Br)CO)O |
SMILES |
C1C(C(SC1N2C=C(C(=O)NC2=O)C=CBr)CO)O |
SMILES canonique |
C1C(C(SC1N2C=C(C(=O)NC2=O)C=CBr)CO)O |
Synonymes |
(E)-5-(2-bromovinyl)-2'-deoxy-4'-thiouridine 5-(2-bromovinyl)-2'-deoxy-4'-thiouridine S-BVDU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236702.png)


![N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236706.png)
![N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236707.png)
![N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B236714.png)
![N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B236734.png)

![N-{4-[(2-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236752.png)
![4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236756.png)
![2-(4-ethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B236760.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B236762.png)